Phthalocyanines are the second most important class of colorants globally, with copper phthalocyanine being the single largest-volume colorant sold []. Their intense color, exceptional chemical and thermal stability, and ease of synthesis make them ideal for various applications. Pcs find use in:
Light blue/cyan dyes for textiles and paper benefit from the colorfastness and vibrancy of phthalocyanines [].
Automotive paints and printing inks utilize phthalocyanines for their intense blue and green colors [].
Copper phthalocyanine derivatives are significant components of cyan dyes used in inkjet printers [].
Phthalocyanines exhibit light-sensitive properties, making them valuable for photocatalysis, a process where light triggers chemical reactions. Researchers are particularly interested in:
Pcs offer the advantage of being activated by visible light, a more abundant and energy-efficient source compared to UV light [].
The potential application of phthalocyanines in photodynamic therapy for cancer treatment is being explored. Here, Pcs act as photosensitizers, generating reactive oxygen species upon light exposure to damage cancer cells [].
Research is underway to develop organic solar cells incorporating phthalocyanines. Their ability to absorb a broad spectrum of light makes them suitable for capturing solar energy and converting it into electricity [].
The unique electronic properties of phthalocyanines make them promising candidates for various organic electronics and optoelectronic applications. These include:
Phthalocyanines are being investigated for their potential use in OLEDs due to their ability to conduct electricity and emit light [].
Research is exploring the use of phthalocyanines in organic FETs, which are transistors made from organic materials [].
The light-sensitive and conductive properties of Pcs make them suitable for developing various types of sensors [].
Phthalocyanine is a large, aromatic, macrocyclic organic compound with the chemical formula , often represented as for its free base form. Structurally, it consists of four isoindole units interconnected by nitrogen atoms, forming a planar, symmetrical ring system that is rich in delocalized π-electrons. This configuration contributes to its vibrant blue-green color and makes it a significant compound in various applications, particularly in dyes and pigments, as well as in electronic materials due to its unique electronic properties .
Phthalocyanine and its metal complexes exhibit remarkable stability and low solubility in common solvents, although they dissolve readily in strong acids. The compound's ability to absorb light in the visible spectrum (especially between 600 and 700 nm) is a defining characteristic, leading to its use in applications such as photodynamic therapy and organic solar cells .
The mechanism of action of phthalocyanine depends on the specific application. In catalysis, phthalocyanines can activate small molecules through their macrocyclic structure and electron-rich properties []. In organic electronics, the delocalized electrons in phthalocyanine allow for charge transport, making them suitable for solar cells and other devices [].
Phthalocyanines have garnered interest due to their potential biological activities. They exhibit photodynamic properties that can be harnessed for therapeutic applications, particularly in cancer treatment through photodynamic therapy. The ability of phthalocyanines to generate reactive oxygen species upon light activation makes them effective agents for targeting cancer cells while minimizing damage to surrounding healthy tissues . Additionally, their low toxicity profile suggests they may be safe for use in various biomedical applications .
The synthesis of phthalocyanine typically involves cyclotetramerization of phthalic acid derivatives such as phthalonitrile or phthalic anhydride. A common method includes heating phthalic anhydride with urea under specific conditions to yield the desired compound. The production process can also include the introduction of metal ions to form metal phthalocyanines, which are often synthesized for their enhanced properties compared to the free base form . Recent advancements focus on environmentally friendly synthesis methods that reduce waste and improve yield .
Phthalocyanine's unique structure allows for extensive functionalization, enabling tailored properties for specific applications. Its stability and electronic characteristics distinguish it from related compounds while maintaining a commonality that facilitates comparative studies across these macrocyclic structures .
Research into the interactions of phthalocyanines with various substrates has revealed significant insights into their reactivity and potential applications. For example, studies have shown that phthalocyanines can form complexes with metals and other substrates, affecting their electronic properties and catalytic efficiency . Such interactions are critical for optimizing their performance in electrocatalytic processes.
Phthalocyanine is structurally related to several other macrocyclic compounds, notably:
Compound | Structure Type | Key Features |
Phthalocyanine exhibits a distinctive electronic structure characterized by an extensive π-conjugated aromatic system consisting of an eighteen-electron macrocyclic ring. The molecular orbital configuration features a highest occupied molecular orbital of a₁ᵤ symmetry with no d-orbital contribution from the central metal atom, while the lowest unoccupied molecular orbitals are doubly degenerate with eₑ symmetry [1] [2] [3]. Computational studies using optimally tuned range-separated hybrid functionals have revealed that the energy positions of these frontier orbitals are strongly dependent on the central metal atom, with highest occupied molecular orbital energies ranging from -5.1 to -5.6 electron volts and corresponding lowest unoccupied molecular orbital energies from -3.2 to -3.7 electron volts [3]. The electronic absorption spectrum of phthalocyanine is dominated by two principal bands: the Q-band in the red/near-infrared region (650-900 nanometers) and the B-band (Soret band) in the ultraviolet region (340-360 nanometers) [4] [5] [6]. Metal-free phthalocyanine displays split Q-bands at 656 and 692 nanometers due to reduced symmetry from the inner hydrogen atoms, while metallophthalocyanines typically exhibit a single intense Q-band with molar extinction coefficients reaching 200,000-300,000 M⁻¹cm⁻¹ [7] [5] [6]. The B-band arises from multiple Eᵤ excitations and comprises at least four electronic states, with the main peak originating from transitions involving orbitals beyond the conventional "four orbital" model [5]. Time-dependent density functional theory calculations have provided detailed insights into the nature of these electronic transitions. The Q-band corresponds primarily to highest occupied molecular orbital to lowest unoccupied molecular orbital transitions with xy-polarization, while the B-band involves higher energy transitions from occupied states with negligible d-orbital character to the lowest unoccupied molecular orbital states [4] [6]. The intense absorption in the Q-band region, which distinguishes phthalocyanines from porphyrins, results from the breakdown of quasi-degeneracy between the two main configurations due to meso-tetraaza substitution and tetrabenzo substitution effects [5]. External electric fields can dramatically modulate the electronic structure of phthalocyanine. Studies on metal-free phthalocyanine under external electric fields of 0.025 atomic units demonstrated a reduction in the highest occupied molecular orbital-lowest unoccupied molecular orbital gap from 2.1 electron volts to 0.37 electron volts, accompanied by significant structural deformation and enhancement of nonlinear optical properties [7]. The first hyperpolarizability increased from zero to 15,578 atomic units under strong electric field conditions, indicating potential applications in molecular switching and nonlinear optical devices [7]. Aggregation Behavior in Solution and Solid StatesPhthalocyanines exhibit strong tendencies toward aggregation due to their planar aromatic structure and intermolecular π-π stacking interactions [8] [9]. The aggregation behavior is highly solvent-dependent and significantly influences photophysical properties including fluorescence quenching, reduced singlet oxygen generation, and loss of catalytic activity [8] [10]. Two primary aggregation types are distinguished: H-aggregates formed through face-to-face stacking with molecular planes perpendicular to the aggregate axis, and J-aggregates characterized by edge-to-edge arrangements with molecular planes parallel to the aggregate axis [9]. In aqueous solutions, phthalocyanines predominantly form H-aggregates that exhibit hypsochromic shifts in the Q-band and severely quenched fluorescence due to forbidden transitions from the lower energy excited state levels [9]. The formation of H-aggregates results in rapid thermal conversion as the primary energy dissipation pathway, making these structures particularly suitable for photothermal therapy applications [9]. Conversely, in organic solvents such as dimethyl sulfoxide and tetrahydrofuran, phthalocyanines exist predominantly in monomeric forms with well-maintained photophysical properties [10] [11]. Aromatic solvents such as toluene and chloronaphthalene provide narrow Q-bands and minimal aggregation, with the largest red shifts observed in 1-chloronaphthalene due to its extended π-conjugated system that stabilizes the lowest unoccupied molecular orbital [10]. The aggregation-promoting or -preventing effects of solvents correlate with their ability to interact with the phthalocyanine π-system and their polarity [10] [11]. Substitution patterns significantly influence aggregation behavior. Peripheral substituents increase the distance between planar macrocyclic rings, facilitating solvation and reducing aggregation tendencies [10]. The presence of bulky substituents can prevent H-aggregate formation and promote alternative aggregation modes [12]. Axial ligands in metallophthalocyanines also prevent H-aggregate formation through steric hindrance, sometimes leading to J-aggregate structures through weak intermolecular interactions such as CH···π, CH···N, and CH···O contacts [9]. In solid-state thin films, both H- and J-aggregation modes coexist, with the relative proportions dependent on deposition conditions and molecular organization [13] [14]. Surface-anchored metal-organic framework structures provide controlled environments for tuning aggregation behavior, with steric hindrance around the phthalocyanine reducing J-aggregation effects [14]. Thermal Decomposition Pathways and Stability ProfilesPhthalocyanines demonstrate exceptional thermal stability attributed to their highly aromatic character, which exceeds that of benzene by a significant factor [15]. The thermal decomposition temperatures vary considerably based on the central metal atom and atmospheric conditions. Copper phthalocyanine exhibits sublimation below 530°C followed by complete decomposition at 696°C, representing high thermal stability among organic compounds [16] [17]. Iron phthalocyanine displays notably lower thermal stability, particularly under hydrogen atmosphere conditions where fusion occurs rapidly between 300-380°C [18] [19]. This reduced stability compared to other iron group metallophthalocyanines is attributed to specific metal-ligand interactions and the coordination environment of the iron center [18]. Under hydrogen treatment, iron phthalocyanine undergoes hydrogen absorption into the molecular structure and crystal form conversion from β to α phases with increasing temperature [19]. Thermogravimetric analysis studies reveal that main degradation processes follow first-order kinetics with distinct minor and major decomposition temperatures [20] [21]. Silicon and aluminum phthalocyanines demonstrate superior thermal stability with decomposition temperatures exceeding 450°C, while zinc, cobalt, and nickel complexes maintain stability above 400°C [22] [20]. The thermal stability generally follows the order: Silicon phthalocyanine > Aluminum chloride phthalocyanine > Zinc phthalocyanine ≈ Cobalt phthalocyanine ≈ Nickel phthalocyanine > Copper phthalocyanine > Iron phthalocyanine [22] [20]. Polymorphic transitions occur during thermal treatment, with different crystal forms (α, β, and other phases) exhibiting distinct thermal behaviors [23] [19]. The β-form typically converts to the more thermodynamically stable α-form upon heating, accompanied by changes in optical and electronic properties [19]. Surface interactions with substrates can influence thermal stability, with substrate-supported phthalocyanines sometimes showing enhanced or reduced thermal stability depending on the nature of interfacial interactions [23]. Photophysical Properties: Excited-State DynamicsThe excited-state dynamics of phthalocyanines involve complex photophysical processes including internal conversion, intersystem crossing, fluorescence, and phosphorescence [24] [25]. Upon photoexcitation, rapid internal conversion from higher excited singlet states (Sₙ) to the first excited singlet state (S₁) occurs with time constants of approximately 10 picoseconds [24]. This is followed by competitive relaxation pathways including radiative decay (fluorescence), non-radiative internal conversion, and intersystem crossing to triplet states [24] [25]. Metal-free phthalocyanine exhibits fluorescence quantum yields of 0.626 with fluorescence lifetimes of 5.80 nanoseconds in non-aggregating solvents [26]. The triplet quantum yield is relatively low (0.14) due to efficient radiative decay from the singlet state [24] [27]. Deuteration studies have demonstrated that both internal N-H and external C-H bonds contribute to non-radiative internal conversion, with deuterium substitution enhancing fluorescence quantum yields to 0.741 and extending fluorescence lifetimes to 6.27 nanoseconds [26]. Metallophthalocyanines show dramatically different excited-state behavior due to heavy atom effects and metal d-orbital interactions. Copper phthalocyanine undergoes ultrafast intersystem crossing (approximately 500 femtoseconds) to the triplet state with high efficiency (quantum yield ~0.70), resulting in very low fluorescence quantum yields (<0.01) [25] [28]. The intersystem crossing occurs approximately 10⁴ times faster than lifetime decay, making triplets the dominant excitons in copper phthalocyanine films [25]. Zinc phthalocyanine represents an intermediate case with moderate fluorescence quantum yields (0.20-0.30) and high triplet formation efficiency (0.65-0.85) [24] [29]. The fluorescence lifetime ranges from 3-3.5 nanoseconds for monomeric forms, with aggregation leading to shorter lifetimes and multi-exponential decay kinetics [29]. Platinum and palladium phthalocyanines exhibit strong phosphorescence due to efficient intersystem crossing and long-lived triplet states, with phosphorescence lifetimes extending to microsecond timescales [30] [31]. The excited-state dynamics are significantly influenced by molecular environment and aggregation state. In thin films, exciton-exciton annihilation becomes prominent at high excitation densities, following one-dimensional diffusion-limited kinetics with time-dependent rates proportional to t⁻⁰·⁵ [32]. Frenkel-charge transfer mixing in solid-state assemblies introduces additional decay pathways including symmetry-breaking charge transfer, particularly in α-phase copper phthalocyanine films [28]. Purity >90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
Physical Description Other Solid
Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline] XLogP3 6.4
Hydrogen Bond Acceptor Count 6
Hydrogen Bond Donor Count 2
Exact Mass 514.16544261 g/mol
Monoisotopic Mass 514.16544261 g/mol
Heavy Atom Count 40
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
V5PUF4VLGY
Related CAS
27290-25-1
Wikipedia
Phthalocyanine
Use Classification
Cosmetics -> Cosmetic colorant
General Manufacturing Information
Paint and Coating Manufacturing
Printing Ink Manufacturing 29H,31H-Phthalocyanine: ACTIVE PHTHALOCYANINE IS USED TO STAIN SINGLE NERVE FIBERS FROM SOVIET CRABS. Analytic Laboratory Methods
ORG PIGMENT ANALYSIS BY X-RAY POWDER DIFFRACTION DATA OBTAINED BY DEBYE-SCHERRER POWDER PHOTOGRAPHY ON SOME PIGMENTS WERE COLLECTED. THE D-SPACINGS OF THE 3 MOST INTENSE DIFFRACTION LINES OF 63 PIGMENTS ARE TABULATED TO ALLOW IDENTIFICATION BY THE HANAWALT SEARCH-AND-MATCH TECHNIQUE.
Dates
Last modified: 08-15-2023
1: Iqbal Z, Chen J, Chen Z, Huang M. Phthalocyanine-Biomolecule Conjugated Photosensitizers for Targeted Photodynamic Therapy and Imaging. Curr Drug Metab. 2015;16(9):816-32. Review. PubMed PMID: 26593738.
2: Acherar S, Colombeau L, Frochot C, Vanderesse R. Synthesis of Porphyrin, Chlorin and Phthalocyanine Derivatives by Azide-Alkyne Click Chemistry. Curr Med Chem. 2015;22(28):3217-54. Review. PubMed PMID: 26179994. 3: Kuzyniak W, Ermilov EA, Atilla D, Gürek AG, Nitzsche B, Derkow K, Hoffmann B, Steinemann G, Ahsen V, Höpfner M. Tetra-triethyleneoxysulfonyl substituted zinc phthalocyanine for photodynamic cancer therapy. Photodiagnosis Photodyn Ther. 2016 Mar;13:148-57. doi: 10.1016/j.pdpdt.2015.07.001. Review. PubMed PMID: 26162500. 4: Mfouo-Tynga I, Abrahamse H. Cell death pathways and phthalocyanine as an efficient agent for photodynamic cancer therapy. Int J Mol Sci. 2015 May 6;16(5):10228-41. doi: 10.3390/ijms160510228. Review. PubMed PMID: 25955645; PubMed Central PMCID: PMC4463643. 5: Sorokin AB. Phthalocyanine metal complexes in catalysis. Chem Rev. 2013 Oct 9;113(10):8152-91. doi: 10.1021/cr4000072. Review. PubMed PMID: 23782107. 6: Jiang Z, Shao J, Yang T, Wang J, Jia L. Pharmaceutical development, composition and quantitative analysis of phthalocyanine as the photosensitizer for cancer photodynamic therapy. J Pharm Biomed Anal. 2014 Jan;87:98-104. doi: 10.1016/j.jpba.2013.05.014. Review. PubMed PMID: 23746989. 7: Yaku H, Murashima T, Miyoshi D, Sugimoto N. Specific binding of anionic porphyrin and phthalocyanine to the G-quadruplex with a variety of in vitro and in vivo applications. Molecules. 2012 Sep 5;17(9):10586-613. doi: 10.3390/molecules170910586. Review. PubMed PMID: 22951397. 8: Jia X, Jia L. Nanoparticles improve biological functions of phthalocyanine photosensitizers used for photodynamic therapy. Curr Drug Metab. 2012 Oct;13(8):1119-22. Review. PubMed PMID: 22380016. 9: Liao PN, Pillai S, Kloz M, Gust D, Moore AL, Moore TA, Kennis JT, van Grondelle R, Walla PJ. On the role of excitonic interactions in carotenoid-phthalocyanine dyads and implications for photosynthetic regulation. Photosynth Res. 2012 Mar;111(1-2):237-43. doi: 10.1007/s11120-011-9690-9. Review. PubMed PMID: 21948493. 10: Lam M, Hsia AH, Liu Y, Guo M, Swick AR, Berlin JC, McCormick TS, Kenney ME, Oleinick NL, Cooper KD, Baron ED. Successful cutaneous delivery of the photosensitizer silicon phthalocyanine 4 for photodynamic therapy. Clin Exp Dermatol. 2011 Aug;36(6):645-51. doi: 10.1111/j.1365-2230.2010.03989.x. Review. PubMed PMID: 21623875; PubMed Central PMCID: PMC3140567. 11: Bottari G, de la Torre G, Guldi DM, Torres T. Covalent and noncovalent phthalocyanine-carbon nanostructure systems: synthesis, photoinduced electron transfer, and application to molecular photovoltaics. Chem Rev. 2010 Nov 10;110(11):6768-816. doi: 10.1021/cr900254z. Review. PubMed PMID: 20364812. 12: Fukuda T, Kobayashi N. Hydrogenated tetraazaporphyrins--old but new core-modified phthalocyanine analogues. Dalton Trans. 2008 Sep 21;(35):4685-704. doi: 10.1039/b804181d. Review. PubMed PMID: 18728874. 13: Miller JD, Baron ED, Scull H, Hsia A, Berlin JC, McCormick T, Colussi V, Kenney ME, Cooper KD, Oleinick NL. Photodynamic therapy with the phthalocyanine photosensitizer Pc 4: the case experience with preclinical mechanistic and early clinical-translational studies. Toxicol Appl Pharmacol. 2007 Nov 1;224(3):290-9. Review. PubMed PMID: 17397888; PubMed Central PMCID: PMC2128784. 14: Gorman SA, Brown SB, Griffiths J. An overview of synthetic approaches to porphyrin, phthalocyanine, and phenothiazine photosensitizers for photodynamic therapy. J Environ Pathol Toxicol Oncol. 2006;25(1-2):79-108. Review. PubMed PMID: 16566711. 15: Valli L. Phthalocyanine-based Langmuir-Blodgett films as chemical sensors. Adv Colloid Interface Sci. 2005 Nov 30;116(1-3):13-44. Review. PubMed PMID: 16112639. 16: Huang J, Peng Y, Chen N. [Some spectrum methods on the structures of metal phthalocyanine]. Guang Pu Xue Yu Guang Pu Fen Xi. 2001 Feb;21(1):1-6. Review. Chinese. PubMed PMID: 12953564. 17: Ochsner M. Light scattering of human skin: a comparison between zinc (II)-phthalocyanine and photofrin II. J Photochem Photobiol B. 1996 Jan;32(1-2):3-9. Review. PubMed PMID: 8725049. 18: Hayatsu H. Cellulose bearing covalently linked copper phthalocyanine trisulphonate as an adsorbent selective for polycyclic compounds and its use in studies of environmental mutagens and carcinogens. J Chromatogr. 1992 Apr 24;597(1-2):37-56. Review. Erratum in: J Chromatogr 1992 Jun 19;603(1-2):304. PubMed PMID: 1381369. Explore Compound TypesGet ideal chemicals from 750K+ compounds
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